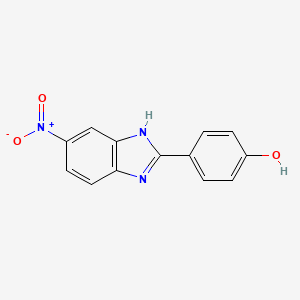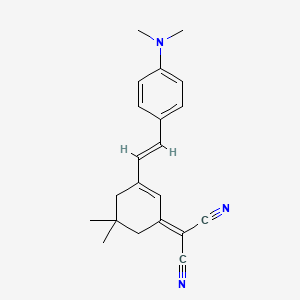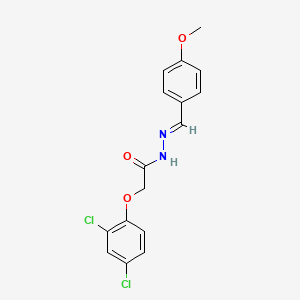
Phenol, 4-(5-nitro-1H-benzimidazol-2-yl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le Phénol, 4-(5-nitro-1H-benzimidazol-2-yl)- est un composé appartenant à la famille des benzimidazoles, connue pour ses diverses propriétés biologiques et chimiques.
Méthodes De Préparation
Voies de Synthèse et Conditions de Réaction : La synthèse des dérivés benzimidazoles, y compris le Phénol, 4-(5-nitro-1H-benzimidazol-2-yl)-, implique généralement la condensation de l'ortho-phénylènediamine avec divers aldéhydes. Une méthode courante est la réaction de l'ortho-phénylènediamine avec des benzaldéhydes en utilisant du métabisulfite de sodium comme agent oxydant dans un mélange de solvants en conditions douces . Ce processus offre une grande efficacité et pureté.
Méthodes de Production Industrielle : La production industrielle des dérivés benzimidazoles utilise souvent des voies de synthèse similaires, mais à plus grande échelle. L'utilisation de réacteurs à écoulement continu et de conditions de réaction optimisées garantit un rendement élevé et une évolutivité. Des catalyseurs tels que les triflates métalliques (par exemple, le triflate de scandium) et des agents oxydants comme le peroxyde d'hydrogène sont couramment utilisés pour améliorer l'efficacité de la réaction .
Analyse Des Réactions Chimiques
Types de Réactions : Le Phénol, 4-(5-nitro-1H-benzimidazol-2-yl)- subit diverses réactions chimiques, notamment :
Oxydation : Le groupe nitro peut être réduit en groupe amino dans des conditions spécifiques.
Réduction : Le composé peut être réduit à l'aide d'agents réducteurs tels que le borohydrure de sodium.
Substitution : Le groupe phénolique peut subir des réactions de substitution électrophile.
Réactifs et Conditions Communes :
Oxydation : Peroxyde d'hydrogène, métabisulfite de sodium.
Réduction : Borohydrure de sodium, hydrogénation catalytique.
Substitution : Réactifs électrophiles tels que les halogènes ou les chlorures de sulfonyle.
Principaux Produits :
Réduction : Dérivés aminés du composé benzimidazole.
Substitution : Dérivés halogénés ou sulfonés
Applications De Recherche Scientifique
Le Phénol, 4-(5-nitro-1H-benzimidazol-2-yl)- possède une large gamme d'applications en recherche scientifique :
Chimie : Utilisé comme élément constitutif pour la synthèse de molécules plus complexes.
Biologie : Étudié pour ses propriétés antimicrobiennes et antivirales potentielles.
Industrie : Utilisé dans le développement de nouveaux produits pharmaceutiques et agrochimiques.
5. Mécanisme d'Action
Le mécanisme d'action du Phénol, 4-(5-nitro-1H-benzimidazol-2-yl)- implique son interaction avec diverses cibles moléculaires. Le groupe nitro peut subir une réduction pour former des intermédiaires réactifs qui interagissent avec les composants cellulaires, entraînant des effets antimicrobiens et anticancéreux. La structure cyclique du benzimidazole permet au composé de se lier aux acides nucléiques et aux protéines, perturbant leur fonction normale .
Composés Similaires :
2-Phénylbenzimidazole : Connu pour ses propriétés anticancéreuses.
4-(1H-benzo[d]imidazol-2-yl)aniline : Utilisé dans la synthèse de colorants et de pigments.
N,N-diéthyl-2-{2-[(4-méthoxyphényl)méthyl]-5-nitro-1H-benzimidazol-1-yl}éthan-1-amine : Étudié pour son activité antivirale
Unicité : Le Phénol, 4-(5-nitro-1H-benzimidazol-2-yl)- se distingue par sa combinaison unique d'un groupe phénolique et d'un cycle benzimidazole substitué par un groupe nitro. Cette structure confère une réactivité chimique et une activité biologique distinctes, en faisant un composé précieux pour diverses applications .
Mécanisme D'action
The mechanism of action of 4-(5-NITRO-1H-1,3-BENZODIAZOL-2-YL)PHENOL involves its interaction with various molecular targets. The nitro group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can damage cellular components. The phenol group can interact with proteins and enzymes, potentially inhibiting their activity. The benzodiazole ring can intercalate with DNA, disrupting its function and leading to cell death.
Comparaison Avec Des Composés Similaires
Benzimidazole: Similar structure but lacks the nitro and phenol groups.
Nitrobenzene: Contains a nitro group but lacks the benzodiazole and phenol groups.
Phenol: Contains a phenol group but lacks the benzodiazole and nitro groups.
Uniqueness: 4-(5-NITRO-1H-1,3-BENZODIAZOL-2-YL)PHENOL is unique due to the combination of the nitro, benzodiazole, and phenol groups in a single molecule. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
113551-23-8 |
|---|---|
Formule moléculaire |
C13H9N3O3 |
Poids moléculaire |
255.23 g/mol |
Nom IUPAC |
4-(6-nitro-1H-benzimidazol-2-yl)phenol |
InChI |
InChI=1S/C13H9N3O3/c17-10-4-1-8(2-5-10)13-14-11-6-3-9(16(18)19)7-12(11)15-13/h1-7,17H,(H,14,15) |
Clé InChI |
QPAUGSYVFGVSOV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C2=NC3=C(N2)C=C(C=C3)[N+](=O)[O-])O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-3,5-dinitrobenzamide](/img/structure/B11708944.png)
![N'-[(2E,3E)-4-(furan-2-yl)but-3-en-2-ylidene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide](/img/structure/B11708946.png)
![2-[(3-chloro-6-oxo-6H-anthra[1,9-cd]isoxazol-5-yl)amino]ethyl acetate](/img/structure/B11708958.png)
![4-butoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide](/img/structure/B11708959.png)

![3-{2-[(1E)-2-(methylsulfanyl)prop-1-en-1-yl]-1,3-benzothiazol-3-ium-3-yl}propane-1-sulfonate](/img/structure/B11708981.png)
![5-bromo-N-(4-chlorophenyl)-2-{[(4-chlorophenyl)sulfonyl]amino}benzamide](/img/structure/B11708983.png)

![2-{(3Z)-3-[(Aminocarbonyl)hydrazono]-2-oxo-2,3-dihydro-1H-indol-1-YL}-N-phenylacetamide](/img/structure/B11708991.png)


![2,16-Dinitro-6,7,9,10,12,13,20,21,23,24-decahydrodibenzo[b,k][1,4,7,10,13,16,19]heptaoxacyclohenicosine](/img/structure/B11709012.png)
![7-bromo-4-(4-(morpholinosulfonyl)benzoyl)-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B11709029.png)
![2-methyl-N-(2,2,2-trichloro-1-{[(2,4-dichlorophenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B11709037.png)
